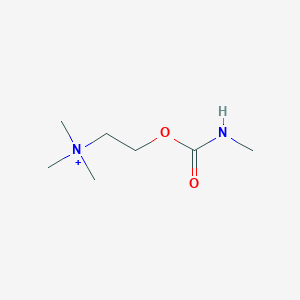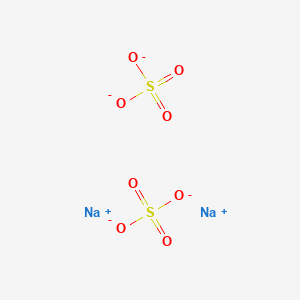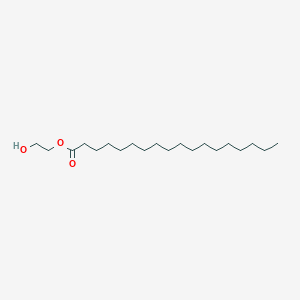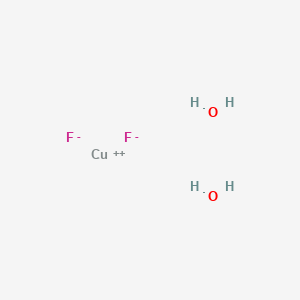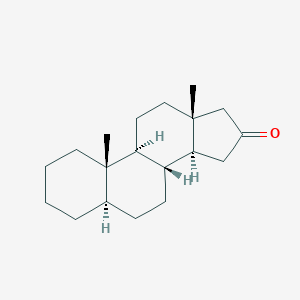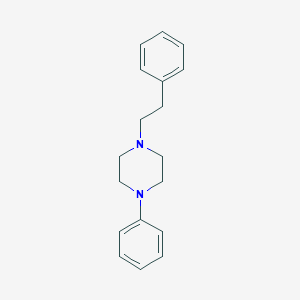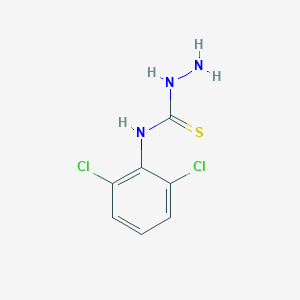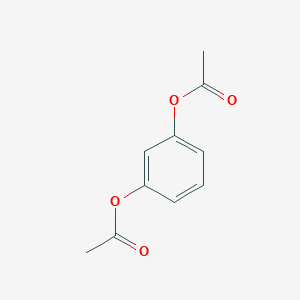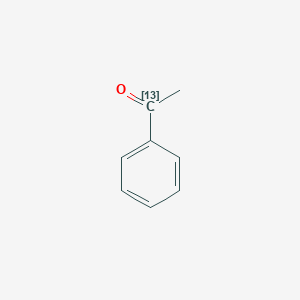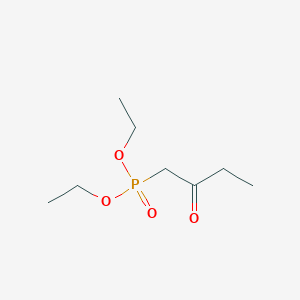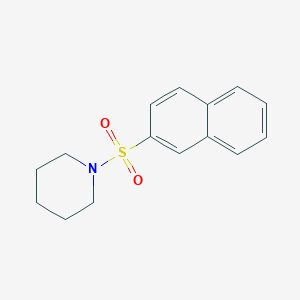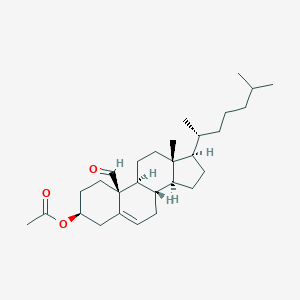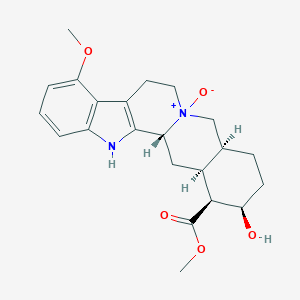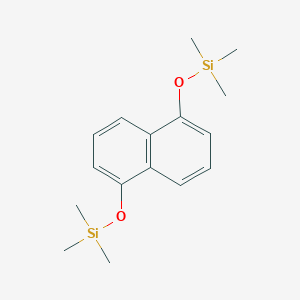
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane, also known as TTNOS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TTNOS is a silane derivative that is commonly used as a reagent in organic synthesis.
Wirkmechanismus
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is a silane derivative that reacts with various functional groups, including alcohols, amines, and carboxylic acids. The mechanism of action of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane involves the activation of the functional group, followed by the formation of a silicon-oxygen bond. This reaction is commonly used in organic synthesis to introduce new functional groups into a molecule.
Biochemische Und Physiologische Effekte
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to human health. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has been used in the development of drug delivery systems and has been shown to enhance the bioavailability of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is its versatility in organic synthesis. It can be used to introduce various functional groups into a molecule and has been used to synthesize a wide range of compounds. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is also relatively inexpensive and easy to handle. However, one limitation of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is its reactivity with water, which can limit its use in certain reactions. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is also sensitive to air and moisture and should be stored under an inert atmosphere.
Zukünftige Richtungen
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has potential applications in various fields, including organic synthesis, drug delivery, and materials science. Future research could focus on the development of new synthetic methods using Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane, the use of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane in the development of new materials, and the investigation of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane as a potential drug delivery agent. Additionally, further studies could be conducted to evaluate the toxicity and safety of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane for human health and the environment.
Synthesemethoden
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane can be synthesized using various methods, including the reaction of 5-trimethylsilyloxynaphthalene with trimethylsilyl chloride in the presence of a base. The resulting product is then reacted with chlorosilane to produce Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane. Other methods of synthesis involve the reaction of 5-trimethylsilyloxynaphthalene with trialkoxysilane or the reaction of 5-trimethylsilyloxynaphthalene with chlorosilane in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been used to synthesize various compounds, including heterocycles, natural products, and pharmaceuticals. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has also been used in the development of new materials, such as polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
1032-28-6 |
|---|---|
Produktname |
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane |
Molekularformel |
C16H24O2Si2 |
Molekulargewicht |
304.53 g/mol |
IUPAC-Name |
trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane |
InChI |
InChI=1S/C16H24O2Si2/c1-19(2,3)17-15-11-7-10-14-13(15)9-8-12-16(14)18-20(4,5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
DFRFZOPMLWKHPZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=CC=CC2=C1C=CC=C2O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CC2=C1C=CC=C2O[Si](C)(C)C |
Synonyme |
1,5-Bis[(trimethylsilyl)oxy]naphthalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)
